molecular formula C9H10ClN5O2 B13865667 1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4

1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4

Cat. No.: B13865667
M. Wt: 259.68 g/mol
InChI Key: YWTYJOPNNQFBPC-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-, also known as Imidacloprid D4 (imidazolidin-4,4,5,5 D4) or Imidacloprid-d4, is a deuterated form of Imidacloprid. Imidacloprid is a neonicotinoid insecticide widely used in agriculture to protect crops from pests. The deuterated form, Imidacloprid D4, is often used in scientific research to study the pharmacokinetics and environmental behavior of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidacloprid D4 involves the incorporation of deuterium atoms into the imidazole ring. One common method is the catalytic hydrogenation of the corresponding imidazole precursor in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a suitable solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of hydrogen atoms.

Industrial Production Methods

Industrial production of Imidacloprid D4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Imidacloprid D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Nitroso-imidacloprid derivatives.

    Reduction: Amino-imidacloprid derivatives.

    Substitution: Various substituted imidacloprid derivatives depending on the nucleophile used.

Scientific Research Applications

Imidacloprid D4 is used in various scientific research applications, including:

    Chemistry: Studying the reaction mechanisms and kinetics of Imidacloprid.

    Biology: Investigating the metabolic pathways and environmental fate of Imidacloprid.

    Medicine: Exploring the potential therapeutic uses of Imidacloprid derivatives.

    Industry: Developing new formulations and delivery systems for agricultural use.

Mechanism of Action

Imidacloprid D4, like its parent compound, acts on the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to these receptors, causing an influx of sodium ions and leading to the overstimulation and eventual paralysis of the insect. The deuterated form is used to study the detailed binding interactions and metabolic pathways of Imidacloprid.

Comparison with Similar Compounds

Similar Compounds

    Thiamethoxam: Another neonicotinoid insecticide with a similar mode of action.

    Clothianidin: A neonicotinoid with a different chemical structure but similar biological activity.

    Acetamiprid: A neonicotinoid with a different substitution pattern on the pyridine ring.

Uniqueness

Imidacloprid D4 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and environmental behavior of Imidacloprid. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in various research applications.

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

259.68 g/mol

IUPAC Name

(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2

InChI Key

YWTYJOPNNQFBPC-KHORGVISSA-N

Isomeric SMILES

[2H]C1(C(N(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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